1,3-dipalmitolein

Descripción general

Descripción

Métodos De Preparación

1,3-dipalmitolein can be synthesized through the glycerolysis of palmitic acid in the presence of isooctane and Lipozyme RM 1M . The reaction involves the esterification of glycerol with palmitoleic acid, followed by purification through neutralization and fractionation . The yield of dipalmitolein can be significantly increased through this method, making it a practical approach for industrial production .

Análisis De Reacciones Químicas

1,3-dipalmitolein undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dipalmitolein can lead to the formation of epoxides and hydroxylated derivatives .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Mechanisms of Action

1,3-Dipalmitolein has been studied for its neuroprotective effects, particularly in models of cerebral ischemia. Research indicates that it may exert protective effects by:

- Inhibition of p38 MAPK Pathway : This pathway is involved in inflammatory responses and neuronal apoptosis. Inhibition leads to reduced neuroinflammation and cell death .

- Activation of PI3K/Akt/CREB Pathway : This pathway promotes cell survival and function, suggesting that this compound may enhance neuronal resilience against stressors .

Case Study Findings

In a study using the middle cerebral artery occlusion/reperfusion (MCAO/R) model in rats:

- Administration of this compound significantly reduced infarct volume and neurological deficits at doses of 1, 3, or 5 mg/kg .

- The compound prevented glutathione depletion and lipid peroxidation in the brain tissue post-ischemia .

Digestion and Absorption Properties

Recent studies have evaluated the digestion and absorption characteristics of this compound-rich lipids. Key findings include:

- In Vitro Gastrointestinal Digestion : The digestion process was assessed using various lipid formulations. Results indicated that this compound showed favorable digestion kinetics compared to other triglycerides .

- Fatty Acid Composition : The analysis revealed significant proportions of palmitic acid (C16:0) and oleic acid (C18:1) in digested samples, which are critical for understanding its nutritional value and bioavailability .

Structural Characteristics

The structural properties of this compound have implications for its functionality in food science and pharmacology:

- α-Melt Structure : Investigations into the α-melt structure of this compound have shown that it plays a role in determining its physical properties under varying conditions. This structural understanding aids in optimizing its use in formulations such as cacao butter substitutes .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of dipalmitolein involves its interaction with cellular membranes and signaling pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and to influence the expression of genes related to inflammation and cell proliferation . The molecular targets of dipalmitolein include peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors that regulate lipid homeostasis and inflammatory responses .

Comparación Con Compuestos Similares

1,3-dipalmitolein can be compared with other similar compounds, such as dipalmitin and diolein. Diolein, on the other hand, is a diacylglycerol with two oleic acid residues, making it a monounsaturated compound like dipalmitolein . The uniqueness of dipalmitolein lies in its specific fatty acid composition, which imparts distinct biochemical and biophysical properties .

Similar Compounds

- Dipalmitin (Glycerol 1,2-dihexadecanoate)

- Diolein (Glycerol 1,2-dioleate)

- 2,3-Dipalmito-1-olein

Actividad Biológica

1,3-Dipalmitolein, also known as 1,3-dipalmitoyl-2-oleoylglycerol (POP), is a triacylglyceride that has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is a glycerol ester composed of two palmitoleic acid (C16:1) and one oleic acid (C18:1) moiety. It is found in various natural oils, including palm kernel oil and rice bran oil. Its unique fatty acid composition contributes to its biological effects.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. In a rat model of cerebral ischemia induced by middle cerebral artery occlusion/reperfusion (MCAO/R), oral administration of POP at doses of 1, 3, or 5 mg/kg significantly reduced infarct volume and neurological deficits. The mechanism involves:

- Inhibition of Apoptosis : POP administration led to a decrease in pro-apoptotic markers (e.g., Bax and cleaved caspase-3) and an increase in anti-apoptotic proteins (e.g., Bcl-2) in the ischemic brain tissue .

- Anti-inflammatory Action : The compound inhibited the expression of inflammatory mediators such as inducible nitric oxide synthase (i-NOS) and cyclooxygenase-2 (COX-2), suggesting a potential role in managing inflammation during ischemic events .

2. Effects on Cell Viability

In vitro studies using Caco-2 cells demonstrated that this compound influences cell viability and membrane integrity. Treatment with palmitic acid and palmitoleic acid resulted in decreased cell viability in a concentration-dependent manner. Notably, POP showed less cytotoxicity compared to palmitic acid, indicating its relative safety in cellular environments .

The neuroprotective effects of this compound are attributed to its interaction with various signaling pathways:

- PI3K/Akt/CREB Pathway : POP activates this pathway, which is crucial for cell survival and neuroprotection. The activation leads to increased expression of neuroprotective factors and decreased apoptosis .

- p38 MAPK Inhibition : By inhibiting p38 MAPK signaling, POP reduces inflammatory responses and apoptosis in neuronal cells exposed to ischemic conditions .

Study 1: Neuroprotection in MCAO/R Model

In a controlled study involving rats subjected to MCAO/R, the administration of POP resulted in:

- Reduced Infarct Volume : A significant reduction was observed in the infarct area compared to control groups.

- Improved Neurological Scores : Behavioral assessments indicated enhanced recovery in treated animals .

Study 2: Cytotoxicity Assessment

A separate investigation assessed the cytotoxic effects of various fatty acids on Caco-2 cells. The results indicated that while palmitic acid caused significant cell death, this compound exhibited lower toxicity levels under similar conditions .

Data Summary

| Biological Activity | Mechanism | Findings |

|---|---|---|

| Neuroprotection | PI3K/Akt/CREB Activation | Reduced infarct volume and improved neurological function in MCAO/R models |

| Anti-inflammatory | p38 MAPK Inhibition | Decreased expression of i-NOS and COX-2 |

| Cytotoxicity | Cell Viability Assay | Lower cytotoxicity compared to palmitic acid |

Propiedades

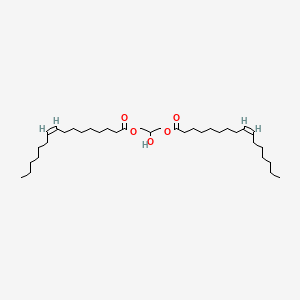

IUPAC Name |

[3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCZIVACHUFMPO-VMNXYWKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 1,3-Dipalmitolein as an α-glucosidase inhibitor?

A1: While the provided research articles confirm the α-glucosidase inhibitory activity of this compound [], they don't delve into the specific molecular mechanism of action. The study states that this compound exhibits a mixed competitive inhibition against Saccharomyces cerevisiae α-glucosidase []. This suggests that it might interact with both the free enzyme and the enzyme-substrate complex, potentially hindering substrate binding and/or enzyme catalysis. Further research is needed to fully elucidate the specific interactions between this compound and the enzyme.

Q2: What are the potential implications of this compound's α-glucosidase inhibitory activity?

A2: The research suggests that this compound, isolated from the internal organ of the sea cucumber Stichopus japonicas, shows promising α-glucosidase inhibitory activity []. α-Glucosidase inhibitors are known to delay carbohydrate digestion and absorption, which can be beneficial in managing blood sugar levels, particularly in the context of obesity and diabetes mellitus []. Therefore, this discovery highlights this compound as a potential candidate for further investigation in the development of new therapeutic strategies for these conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.